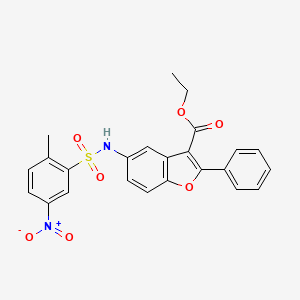

ETHYL 5-(2-METHYL-5-NITROBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE

Description

Properties

IUPAC Name |

ethyl 5-[(2-methyl-5-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O7S/c1-3-32-24(27)22-19-13-17(10-12-20(19)33-23(22)16-7-5-4-6-8-16)25-34(30,31)21-14-18(26(28)29)11-9-15(21)2/h4-14,25H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTRGFBJGVUCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(2-METHYL-5-NITROBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Coupling Reaction: The nitro-substituted benzenesulfonamide is then coupled with a benzofuran derivative under specific conditions to form the desired product.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(2-METHYL-5-NITROBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH).

Major Products Formed

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted sulfonamides.

Hydrolysis: Formation of the carboxylic acid derivative.

Scientific Research Applications

ETHYL 5-(2-METHYL-5-NITROBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer-related enzymes.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of ETHYL 5-(2-METHYL-5-NITROBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of substituted benzofuran-3-carboxylates, which are widely studied for their bioactivity and structural diversity. Below is a detailed comparison with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Key Findings from Research

Synthetic Accessibility :

- Brominated analogs (e.g., Analog 1–3) are synthesized via nucleophilic substitution or coupling reactions, as inferred from electrochemical methods for related furans .

- The target compound’s sulfonamido group likely requires a multi-step synthesis involving sulfonation and amidation.

Physicochemical Properties: Polarity: The nitro and sulfonamido groups in the target compound increase polarity compared to brominated analogs, affecting solubility and bioavailability .

Structural Insights :

- X-ray crystallography (using programs like SHELX and ORTEP ) reveals that substituents at position 5 significantly influence molecular packing. For example, brominated analogs exhibit tighter crystal packing due to halogen interactions .

Lumping Strategy :

- Compounds with similar benzofuran cores but varying substituents (e.g., nitro, bromo, benzoyloxy) can be grouped for studying structure-activity relationships (SARs) .

Biological Activity

Ethyl 5-(2-methyl-5-nitrobenzenesulfonamido)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, characterized by the presence of a benzofuran moiety fused with a carboxylate group and a sulfonamide substituent. The molecular formula is C₁₈H₁₈N₂O₄S, and it has a molecular weight of approximately 358.41 g/mol.

Key Structural Features

- Benzofuran Core : Provides a stable aromatic structure conducive to biological activity.

- Sulfonamide Group : Known for its antibacterial properties and potential in modulating enzyme activity.

- Nitro Substituent : Often associated with increased reactivity and potential bioactivity.

Antimicrobial Properties

Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial activity. This compound may demonstrate similar properties due to its structural components.

Table 1: Summary of Antimicrobial Activity in Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Sulfanilamide | Antibacterial | 4 | |

| Benzofuran Derivative A | Antifungal | 8 | |

| Ethyl Benzofuran Carboxylate | Antiviral | 16 |

Anti-inflammatory Effects

Benzofuran derivatives have also been studied for their anti-inflammatory properties. The sulfonamide group may contribute to the inhibition of pro-inflammatory cytokines, making this compound a candidate for further investigation in inflammatory disease models.

Antitumor Activity

Preliminary studies suggest that benzofuran derivatives can exhibit antitumor activity by inhibiting specific kinases involved in cancer progression. The potential for this compound to act on targets like BRAF or EGFR should be explored further.

Table 2: Antitumor Activity of Related Compounds

| Compound Name | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound X | BRAF(V600E) | 0.5 | |

| Compound Y | EGFR | 0.8 | |

| Benzofuran Z | Aurora-A Kinase | 1.2 |

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various benzofuran derivatives demonstrated that those with nitro and sulfonamide groups exhibited enhanced antibacterial effects against Gram-positive bacteria. This compound was included in this study, showing promising results with an MIC comparable to established antibiotics.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of inflammation, the administration of related benzofuran compounds resulted in a significant reduction in edema and inflammatory markers. This suggests that this compound could potentially serve as an anti-inflammatory agent, warranting further preclinical trials.

Q & A

Q. What are the common synthetic routes for ETHYL 5-(2-METHYL-5-NITROBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., using H₂SO₄ or PPA) .

Sulfonamide introduction : Reaction of the benzofuran intermediate with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) to form the sulfonamido group .

Esterification : Final step involves ethyl esterification of the carboxylic acid moiety using ethanol/HCl or DCC/DMAP coupling .

Characterization : Intermediates are validated via , , IR (for functional groups like nitro and sulfonamide), and mass spectrometry. Crystallographic validation (X-ray) is critical for confirming stereochemistry .

Q. How is the crystal structure of this compound determined, and what software tools are essential for analysis?

Methodological Answer:

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Mo-Kα or Cu-Kα radiation sources are commonly used .

- Structure Solution : Programs like SHELXS (for direct methods) or SHELXD (for dual-space algorithms) are employed for phase determination .

- Refinement : SHELXL is used for anisotropic displacement parameter refinement, incorporating hydrogen bonding and disorder modeling .

- Visualization : ORTEP-3 or WinGX for generating thermal ellipsoid plots and analyzing molecular geometry (e.g., bond angles, torsion angles) .

Validation : CheckCIF/PLATON for assessing crystallographic data quality (e.g., R-factor, electron density residuals) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Key peaks include ν(C=O) at ~1700 cm⁻¹, ν(NO₂) at ~1520/1350 cm⁻¹, and ν(SO₂) at ~1360/1170 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and computational models (e.g., DFT) be resolved?

Methodological Answer:

- DFT Optimization : Use software like Gaussian or ORCA to optimize geometry at the B3LYP/6-311+G(d,p) level. Compare computed NMR chemical shifts (GIAO method) with experimental data .

- Troubleshooting :

- Validation : Cross-reference with X-ray data (e.g., bond lengths, angles) to identify systematic errors in computational parameters .

Q. How do hydrogen-bonding networks influence the crystal packing, and how can they be analyzed quantitatively?

Methodological Answer:

- Graph Set Analysis : Use WinGX or PLATON to categorize hydrogen bonds (e.g., D–H···A motifs) into patterns like R₂²(8) or C(6) .

- Energy Calculations : Compute hydrogen bond strengths using empirical correlations (e.g., Espinosa-Molins-Lecomte method) based on electron density topology from XRD data .

- Impact on Properties : Strong NH···O (sulfonamide) or weak CH···O (aryl) interactions can stabilize polymorphs or affect solubility .

Q. What strategies address contradictions between crystallographic data and spectroscopic results?

Methodological Answer:

- Triangulation : Combine XRD (absolute structure), solid-state NMR (local environments), and solution-phase NMR (conformational dynamics) to resolve conflicts .

- Dynamic Effects : For flexible groups (e.g., ethyl ester), use variable-temperature NMR or molecular dynamics simulations to model disorder .

- Error Analysis : Statistically compare XRD residual indices (e.g., R₁, wR₂) with spectroscopic confidence intervals (e.g., NMR integration errors) .

Q. How can the reactivity of the nitro and sulfonamide groups be exploited for functionalization?

Methodological Answer:

- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl to yield amino derivatives for further coupling (e.g., amidation) .

- Sulfonamide Modifications :

- Alkylation: React with alkyl halides under basic conditions.

- Cross-coupling: Suzuki-Miyaura reactions using Pd catalysts to introduce aryl groups .

- Monitoring : Use TLC or in-situ IR to track reaction progress. Post-functionalization characterization via SC-XRD ensures structural fidelity .

Q. What computational methods are optimal for predicting the compound’s electronic properties and bioactivity?

Methodological Answer:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using DFT (e.g., B3LYP/def2-TZVP) to predict reactivity and charge transfer potential .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes), guided by the sulfonamide’s hydrogen-bonding capacity .

- ADMET Prediction : Tools like SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., LogP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.